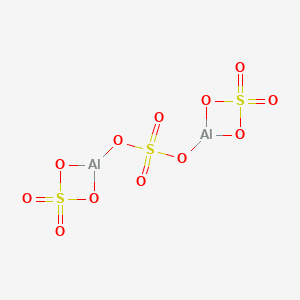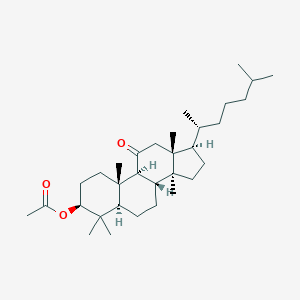
Lanostan-11-one, 3beta-hydroxy-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Lanostan-11-one, 3beta-hydroxy-, acetate has been studied for its potential applications in various fields, including medicine, agriculture, and industry. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as an insecticide and as a biofuel.
Mecanismo De Acción
The mechanism of action of Lanostan-11-one, 3beta-hydroxy-, acetate is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and gene expression. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Lanostan-11-one, 3beta-hydroxy-, acetate has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess anti-viral properties by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lanostan-11-one, 3beta-hydroxy-, acetate has various advantages and limitations for lab experiments. The compound is readily available from natural sources, and its synthesis method is well-established. However, the compound is relatively unstable and sensitive to light and heat, which can affect its potency. Additionally, the compound has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Lanostan-11-one, 3beta-hydroxy-, acetate. One potential direction is the development of novel synthesis methods to enhance the yield and purity of the compound. Another direction is the study of the compound's potential use as an insecticide and biofuel. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.
Conclusion:
Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, and its potential use as an insecticide and biofuel. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.
Métodos De Síntesis
Lanostan-11-one, 3beta-hydroxy-, acetate can be synthesized from the natural source, Ganoderma lucidum. The extraction of the compound involves the use of solvents and purification techniques. The synthesis method of Lanostan-11-one, 3beta-hydroxy-, acetate has been extensively studied, and various methods have been developed to enhance the yield and purity of the compound.
Propiedades
Número CAS |
10049-93-1 |
|---|---|
Nombre del producto |
Lanostan-11-one, 3beta-hydroxy-, acetate |
Fórmula molecular |
C32H54O3 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-11-oxo-1,2,3,5,6,7,8,9,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-15-18-31(8)24-13-14-26-29(5,6)27(35-22(4)33)16-17-30(26,7)28(24)25(34)19-32(23,31)9/h20-21,23-24,26-28H,10-19H2,1-9H3/t21-,23-,24-,26+,27+,28-,30+,31+,32-/m1/s1 |
Clave InChI |
GPHSFRFRMHROKY-KQJNSAGQSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Sinónimos |
3β-(Acetyloxy)-5α-lanostan-11-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
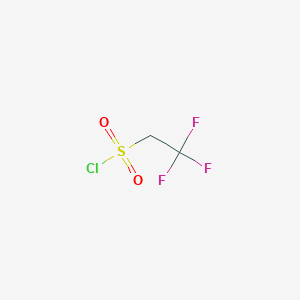
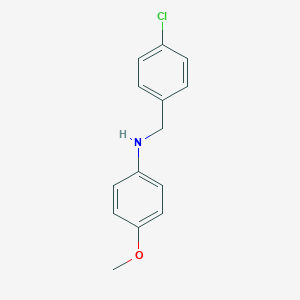
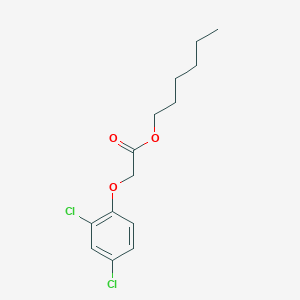
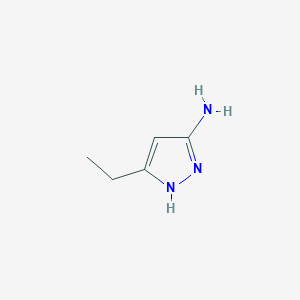

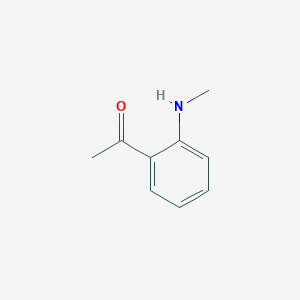
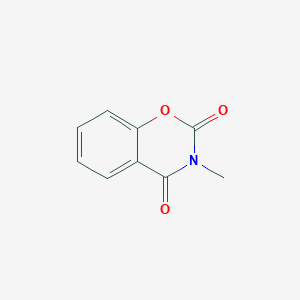
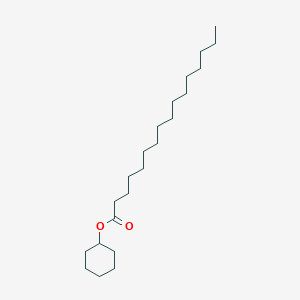
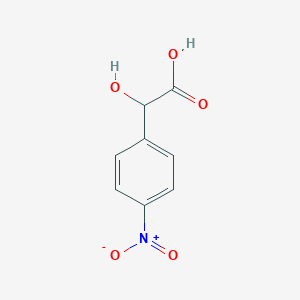
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
